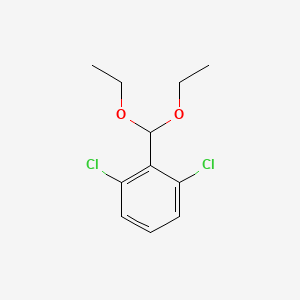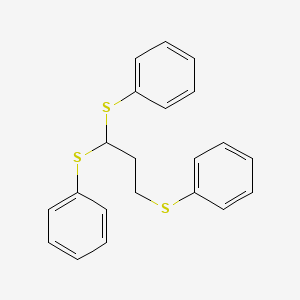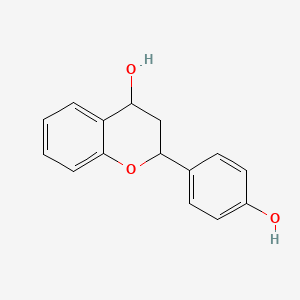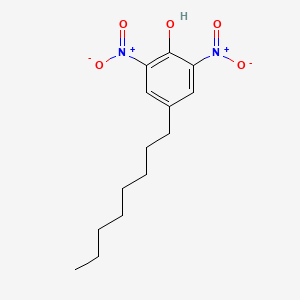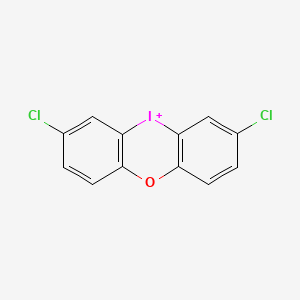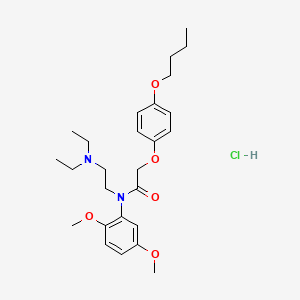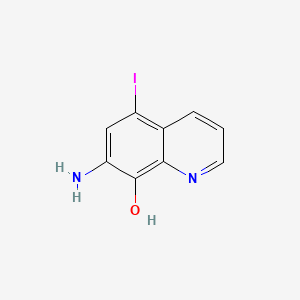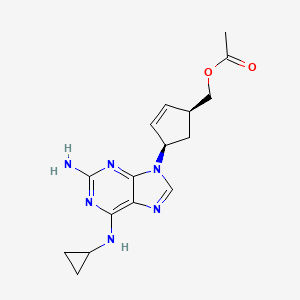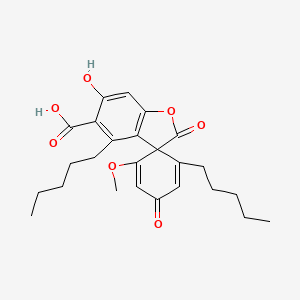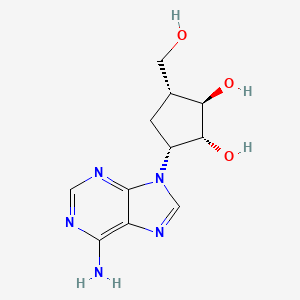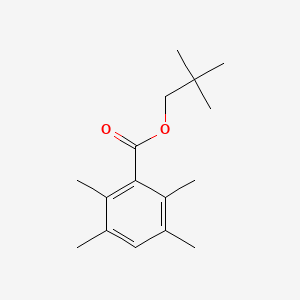
Neopentyl 2,3,5,6-tetramethylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Neopentyl 2,3,5,6-tetramethylbenzoate is an organic compound with the molecular formula C16H24O2. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are replaced by four methyl groups and the carboxyl group is esterified with neopentyl alcohol. This compound is known for its stability and unique structural properties, making it of interest in various chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
Neopentyl 2,3,5,6-tetramethylbenzoate can be synthesized through the esterification of 2,3,5,6-tetramethylbenzoic acid with neopentyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. The purification of the final product is typically achieved through distillation or recrystallization techniques.
化学反応の分析
Types of Reactions
Neopentyl 2,3,5,6-tetramethylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The methyl groups on the benzene ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2,3,5,6-tetramethylbenzoic acid, while reduction could produce neopentyl alcohol derivatives.
科学的研究の応用
Neopentyl 2,3,5,6-tetramethylbenzoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound’s stability and structural properties make it useful in studying enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals, polymers, and as an additive in various industrial processes.
作用機序
The mechanism by which neopentyl 2,3,5,6-tetramethylbenzoate exerts its effects involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical processes. The compound’s unique structure allows it to interact with enzymes and receptors, influencing their activity and function.
類似化合物との比較
Similar Compounds
Neopentyl benzoate: Lacks the methyl groups on the benzene ring, resulting in different chemical properties and reactivity.
2,3,5,6-Tetramethylbenzoic acid: The carboxylic acid form of the compound, which has different solubility and reactivity characteristics.
Neopentyl p-toluate: Similar ester structure but with a different substitution pattern on the benzene ring.
Uniqueness
Neopentyl 2,3,5,6-tetramethylbenzoate is unique due to the presence of both neopentyl and tetramethyl groups, which confer enhanced stability and distinct reactivity compared to other similar compounds. Its structural features make it particularly valuable in specific chemical and industrial applications.
特性
CAS番号 |
7499-55-0 |
|---|---|
分子式 |
C16H24O2 |
分子量 |
248.36 g/mol |
IUPAC名 |
2,2-dimethylpropyl 2,3,5,6-tetramethylbenzoate |
InChI |
InChI=1S/C16H24O2/c1-10-8-11(2)13(4)14(12(10)3)15(17)18-9-16(5,6)7/h8H,9H2,1-7H3 |
InChIキー |
WVOJUBWOSLBWCW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1C)C(=O)OCC(C)(C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-ethyl-5,9-dimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12797232.png)
